alpha4 integrin

integrin selectivity VCAM-1 MAdCAM-1

Researchers studying CNS autoimmunity or GI inflammation need integrin reagents with defined subunit specificity. Generic integrin subunits cannot substitute for alpha4-its unique lack of an I-domain and selective β1/β7 pairing confer exclusive VCAM-1/MAdCAM-1 binding and tissue-specific migration. • α4β1 (VLA-4): Required for EAE models; CNS infiltration • α4β7: Gut homing; validated IBD target (carotegrast methyl) • B-ALL: Mediates VCAM-1 adhesion in bone marrow; antagonism sensitizes to chemotherapy In stock. Custom synthesis available. Global shipping for qualified research institutions.

Molecular Formula C11H15NO3
Molecular Weight 0
CAS No. 143198-26-9
Cat. No. B1174571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha4 integrin
CAS143198-26-9
Synonymsalpha4 integrin
Molecular FormulaC11H15NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha4 Integrin (CAS 143198-26-9) Procurement Guide: Differentiation from Related Integrins


Alpha4 integrin (CD49d, CAS 143198-26-9) is an integrin alpha subunit that is structurally unique among integrins in that it does not contain an I-domain, and its proteolytic cleavage site is located near the middle of the extracellular portion of the polypeptide rather than close to the membrane [1]. It pairs with either beta1 or beta7 subunits to form the heterodimers alpha4beta1 (VLA-4) and alpha4beta7, which mediate cell adhesion and migration in immune and inflammatory responses [2].

Why Generic Substitution Fails for Alpha4 Integrin (CAS 143198-26-9)


Alpha4 integrin cannot be generically substituted with other integrin subunits because its distinct structural features (lack of an I-domain, unique cleavage site) and its specific heterodimeric pairing with beta1 or beta7 confer unique ligand-binding specificities and tissue-tropism functions [1]. For example, alpha4beta1 binds preferentially to VCAM-1, mediating migration into the CNS, while alpha4beta7 binds preferentially to MAdCAM-1, mediating migration into gastrointestinal tissue [2]. Therefore, substituting alpha4 with another integrin subunit would fundamentally alter cellular adhesion and migration profiles.

Quantitative Evidence Guide: Alpha4 Integrin (CAS 143198-26-9) Differentiation Data


Alpha4Beta1 vs Alpha4Beta7: 30-45-Fold Differential Ligand Binding Selectivity

The alpha4beta1 integrin exhibits a 30-45-fold lower EC50 for VCAM-Ig compared to MAdCAM-Ig, whereas alpha4beta7 shows an opposite 3-15-fold selectivity for MAdCAM-Ig over VCAM-Ig [1]. This differential ligand binding is crucial for tissue-specific lymphocyte homing.

integrin selectivity VCAM-1 MAdCAM-1 cell adhesion

TR-14035: Dual Antagonist with 12.4-Fold Higher Potency for Alpha4Beta7 vs Alpha4Beta1

TR-14035 (SB 683698) is a dual antagonist of alpha4beta integrins. Its IC50 for alpha4beta7 is 7 nM, which is 12.4-fold lower than its IC50 of 87 nM for alpha4beta1 . This quantitative difference in potency can guide selection for specific research applications.

integrin antagonist TR-14035 IC50 selectivity

AJM300 (Carotegrast Methyl): Oral Small Molecule Alpha4 Integrin Antagonist with Clinical Efficacy in Ulcerative Colitis

AJM300 (carotegrast methyl) is an orally active small-molecule antagonist of the alpha4 integrin subunit that has demonstrated clinical efficacy in a Phase 3 trial for moderately active ulcerative colitis [1]. In contrast to the monoclonal antibody natalizumab (which targets alpha4 and carries a risk of PML), AJM300 offers an oral administration route and a distinct safety profile.

oral integrin antagonist ulcerative colitis AJM300 carotegrast methyl

AVA4746: Orally Available Alpha4 Antagonist Sensitizes ALL to Chemotherapy

The orally available, non-peptidic small molecule antagonist AVA4746 significantly reduces alpha4 integrin expression and de-adheres pre-B ALL cells from VCAM-1 [1]. In a xenograft model, AVA4746 combined with VDL chemotherapy significantly prolonged overall survival compared to VDL alone (median survival time 78.5 days vs 68 days) [1].

alpha4 integrin acute lymphoblastic leukemia chemosensitization AVA4746

Alpha4 Integrin (CAS 143198-26-9) Optimal Application Scenarios


Researching CNS Autoimmune Disease Models (e.g., Multiple Sclerosis, EAE)

Alpha4beta1 integrin, but not alpha4beta7, is required for the development of experimental autoimmune encephalomyelitis (EAE) [1]. Therefore, alpha4 integrin (or alpha4beta1-selective) antagonists are the appropriate tool for blocking CNS infiltration in these models. Using a non-selective or alpha4beta7-selective agent would yield negative or confounding results [2].

Investigating Inflammatory Bowel Disease (IBD) and Gastrointestinal Homing

Alpha4beta7 integrin mediates lymphocyte migration to the gut. Consequently, alpha4beta7 antagonists (or dual alpha4beta1/alpha4beta7 antagonists with high alpha4beta7 potency) are the tools of choice for studying IBD models and GI immune responses [1]. The oral small molecule AJM300 (carotegrast methyl), which targets the alpha4 subunit, has shown clinical efficacy in ulcerative colitis, validating this approach [2].

Studying Chemoresistance and Adhesion-Mediated Drug Resistance (CAM-DR) in Leukemia

Alpha4 integrin mediates adhesion of B-ALL cells to VCAM-1 in the bone marrow microenvironment, promoting chemoresistance [1]. Small molecule alpha4 antagonists like AVA4746 can de-adhere leukemia cells and sensitize them to chemotherapy in preclinical models [1]. This represents a distinct application area for alpha4 integrin modulators beyond inflammation.

Technical Documentation Hub

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